molecular formula C11H9F3O4 B8169109 Methyl 5-formyl-2-(2,2,2-trifluoroethoxy)benzoate

Methyl 5-formyl-2-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B8169109
M. Wt: 262.18 g/mol
InChI Key: PWZJNQVACQVWOB-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C11H9F3O4 It is characterized by the presence of a formyl group, a trifluoroethoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-2-(2,2,2-trifluoroethoxy)benzoate can be synthesized through several methods. One common approach involves the formation of acyl chloride from 2-formyl benzoic acid using thionyl chloride (SOCl2), followed by esterification with methanol to obtain the desired product . Another method involves the direct esterification of 5-formyl-2-(2,2,2-trifluoroethoxy)benzoic acid with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-2-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-formyl-2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-2-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
  • Methyl 5-formyl-2-methoxybenzoate
  • Methyl 5-formyl-2-ethoxybenzoate

Uniqueness

Methyl 5-formyl-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both a formyl group and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, which are not observed in similar compounds .

Properties

IUPAC Name

methyl 5-formyl-2-(2,2,2-trifluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c1-17-10(16)8-4-7(5-15)2-3-9(8)18-6-11(12,13)14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZJNQVACQVWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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